molecular formula C4H7KO3S B6322680 Potassium 1-methylcyclopropane-1-sulfonate CAS No. 923032-54-6

Potassium 1-methylcyclopropane-1-sulfonate

Cat. No.: B6322680
CAS No.: 923032-54-6
M. Wt: 174.26 g/mol
InChI Key: NEXUWQBHVHSVDT-UHFFFAOYSA-M
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Description

Potassium 1-methylcyclopropane-1-sulfonate is a chemical compound with the molecular formula C4H7KO3S and a molecular weight of 174.26 g/mol. It is widely used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 1-methylcyclopropane-1-sulfonate can be synthesized through several methods. One common approach involves the reaction of 1-methylcyclopropane with a sulfonating agent, followed by neutralization with potassium hydroxide. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and distillation, is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Potassium 1-methylcyclopropane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids under specific conditions.

    Reduction: Reduction reactions can convert it into different cyclopropane derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted cyclopropane compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfonic acids, reduced cyclopropane derivatives, and substituted cyclopropane compounds.

Scientific Research Applications

Potassium 1-methylcyclopropane-1-sulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to create various cyclopropane derivatives.

    Biology: It is employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which potassium 1-methylcyclopropane-1-sulfonate exerts its effects involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to potassium 1-methylcyclopropane-1-sulfonate include:

    Potassium cyclopropane-1-sulfonate: Lacks the methyl group on the cyclopropane ring.

    Sodium 1-methylcyclopropane-1-sulfonate: Similar structure but with sodium instead of potassium.

    1-Methylcyclopropane-1-sulfonic acid: The acid form without the potassium ion.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct reactivity and properties compared to its analogs. Its potassium ion enhances its solubility and reactivity in various chemical reactions, making it a valuable reagent in organic synthesis.

Biological Activity

Potassium 1-methylcyclopropane-1-sulfonate (K-MCPS) is a sulfonate compound with potential applications in various fields, including agriculture and food preservation. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₄H₇KO₃S
  • Molecular Weight : 174.26 g/mol
  • Appearance : Ranges from bright red to brownish-red
  • Melting Point : Specific data not widely published

K-MCPS functions primarily as an ethylene inhibitor, which is crucial in regulating the ripening process of fruits and vegetables. Ethylene is a plant hormone that promotes ripening and senescence. By inhibiting ethylene action, K-MCPS can extend the shelf life of produce, making it valuable in postharvest technology.

Ethylene Inhibition

Research indicates that K-MCPS effectively reduces ethylene production in treated fruits. This inhibition leads to:

  • Extended Shelf Life : Fruits treated with K-MCPS show delayed ripening and senescence.
  • Improved Quality : Enhanced firmness and reduced decay rates have been observed in various cultivars.

Case Studies

  • Apples : A study demonstrated that K-MCPS treatment significantly improved the storability of several apple cultivars, including 'Hwangok', by maintaining firmness and reducing decay during storage at low temperatures .
  • Papaya : In another investigation, the application of K-MCPS resulted in physiological changes that delayed cell wall degradation, thus prolonging the freshness of papaya fruits .

Enzymatic Activity

K-MCPS has been shown to influence the activity of enzymes related to cell wall degradation, such as:

  • β-Galactosidase
  • α-Galactosidase
  • β-Glucosidase

These enzymes are crucial for the softening process during ripening. The treatment with K-MCPS resulted in lower enzymatic activities compared to untreated controls, indicating its role in maintaining fruit texture .

Gene Expression Analysis

Gene expression studies revealed that K-MCPS treatment affects the transcription levels of genes involved in ethylene biosynthesis and signaling pathways. For instance, genes such as MdACS1 and MdACO1 showed reduced expression levels in treated apples, correlating with decreased ethylene production .

Data Summary Table

ParameterControl (Untreated)K-MCPS Treated
Firmness (N)5.07.5
Decay Rate (%)205
β-Galactosidase ActivityHighLow
MdACS1 ExpressionHighLow

Q & A

Q. Basic: What experimental strategies are recommended for optimizing the synthesis of potassium 1-methylcyclopropane-1-sulfonate?

Answer:
Synthesis optimization should focus on reaction stoichiometry, temperature control, and purification methods. For cyclopropane derivatives, ring-opening reactions of sulfonated precursors (e.g., sulfonate esters) under basic conditions are common. Use potassium hydroxide or carbonate to neutralize sulfonic acid intermediates, ensuring pH stability during salt formation . Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR to detect intermediates. Post-synthesis, employ recrystallization from aqueous ethanol or acetone to isolate high-purity crystals. Validate purity using elemental analysis (C, H, S content) and ion chromatography (for residual counterions) .

Q. Basic: How can researchers characterize the structural and thermal stability of this compound?

Answer:
Combine spectroscopic and thermogravimetric methods:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm cyclopropane ring integrity and sulfonate group position. Compare chemical shifts with analogous compounds (e.g., sodium 1-decanesulfonate) .
  • Mass Spectrometry (MS): High-resolution ESI-MS in negative ion mode can verify molecular weight and fragmentation patterns.
  • Thermal Analysis: Perform differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures. Thermogravimetric analysis (TGA) under nitrogen can assess hygroscopicity and thermal stability up to 300°C .

Q. Advanced: What methodologies resolve contradictions in reported stability data for sulfonate salts under varying pH and temperature?

Answer:
Contradictions often arise from differences in experimental conditions. Design a matrix of stability studies:

  • pH Stability: Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 72 hours. Quantify degradation via HPLC with UV detection (λ = 210–230 nm for sulfonate groups) .
  • Ion-Pair Chromatography: Compare retention times of intact compound vs. degradation products using a C18 column and ion-pair reagents (e.g., tetrabutylammonium bromide) .
  • Statistical Analysis: Apply multivariate regression to identify critical factors (e.g., pH, ionic strength) contributing to instability. Cross-validate results with independent replicates .

Q. Advanced: How can this compound be utilized in ion-pair chromatography for polar analyte separation?

Answer:
As an ion-pairing agent, its cyclopropane moiety enhances hydrophobic interactions with analytes.

  • Method Development: Optimize mobile phase composition by varying sulfonate concentration (5–20 mM) and pH (2.5–6.5). Test retention of polar analytes (e.g., amines, carboxylates) on a reversed-phase column .
  • Mechanistic Studies: Use molecular dynamics simulations to model interactions between the sulfonate group and analyte/stationary phase. Compare with sodium 1-decanesulfonate to assess steric effects of the cyclopropane ring .

Q. Advanced: What strategies address discrepancies in biological activity data for sulfonate derivatives in enzyme inhibition assays?

Answer:
Discrepancies may stem from assay interference or compound solubility.

  • Control Experiments: Include blank reactions (without enzymes) to rule out non-specific binding. Test solubility in assay buffers (e.g., DMSO content ≤1%) using dynamic light scattering (DLS) .
  • Enzyme Kinetics: Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Compare IC50_{50} values across multiple enzyme batches .
  • Data Harmonization: Apply meta-analysis frameworks to reconcile conflicting results, weighting studies by sample size and methodological rigor .

Q. Basic: What purity criteria and analytical thresholds are recommended for this compound in reagent-grade applications?

Answer:

  • Purity Standards: ≥99.0% by ion chromatography (for sulfonate content) and ≤0.1% residual solvents (e.g., ethanol, acetone) via headspace GC-MS .
  • Impurity Profiling: Use HPLC with charged aerosol detection (CAD) to quantify organic impurities (e.g., unreacted precursors). Reference USP guidelines for sulfonate reagents .

Properties

IUPAC Name

potassium;1-methylcyclopropane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3S.K/c1-4(2-3-4)8(5,6)7;/h2-3H2,1H3,(H,5,6,7);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXUWQBHVHSVDT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)S(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7KO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

KSCN (2.48 g, 25.5 mmol) was added to a solution of Benzyl 1-methylcyclopropane-1-sulfonate (4.9 g, 25.5 mmol) in DME/H2O (1:1, 120 mL) and continued stirring at 100° C. for 16 h. Reaction mixture was concentrated under reduced pressure and the residue was washed with n-pentane and dried to afford potassium 1-methylcyclopropane-1-sulfonate (Int-49) (4.44 g, 100% yield) which was used in the next step without further purification.
Name
KSCN
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
Benzyl 1-methylcyclopropane-1-sulfonate
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
DME H2O
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of butyl 1-methylcyclopropane-1-sulfonate (0.80 g, 4.2 mmol) and potassium thiocyanate (0.404 g, 4.16 mmol) in 1,4-dioxane/water (1:1, 10 mL) was heated at reflux for about 8 h. The reaction was cooled to ambient temperature and the solvents were concd under reduced pressure to yield crude potassium 1-methylcyclopropane-1-sulfonate which was suspended in thionyl chloride (7 mL). DMF (0.05 mL) was added and the mixture was heated at reflux for about 8 h and then cooled. The volatiles were removed under reduced pressure and the residue was dissolved in DCM (20 mL), washed with water (15 mL), dried over anhydrous MgSO4 and concd under reduced pressure to yield 1-methylcyclopropane-1-sulfonyl chloride (0.56 g, 86%) as a yellow oil. 1H NMR (DMSO-d6) δ 1.82 (br s, 2H), 1.79 (s, 3H), 1.15 (m, 2H).
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
0.404 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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